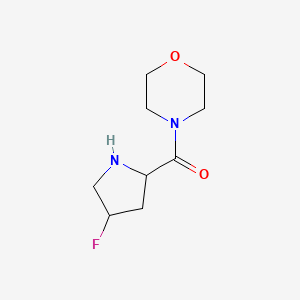
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone
描述
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is a chemical compound that features a fluorinated pyrrolidine ring and a morpholine moiety connected through a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone typically involves the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include:
Catalyst: Palladium acetate
Ligand: Triphenylphosphine
Solvent: Tetrahydrofuran (THF)
Base: Potassium carbonate
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The morpholine moiety may contribute to the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (2-Chloropyridin-4-yl)(morpholino)methanone
- (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is unique due to the combination of its fluorinated pyrrolidine ring and morpholine moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, which are not commonly found in other similar compounds.
属性
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMUTOXSDYPWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



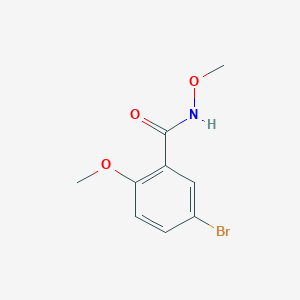
![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)
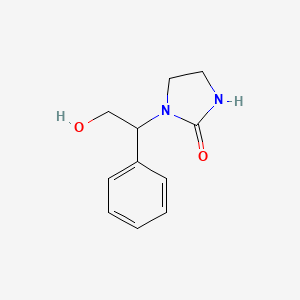
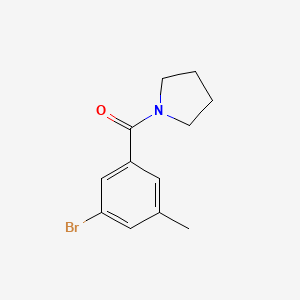

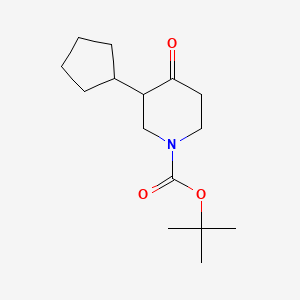
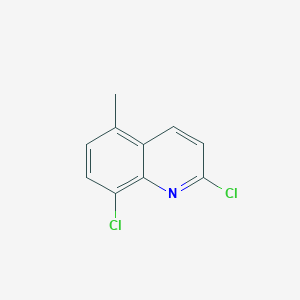
![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)
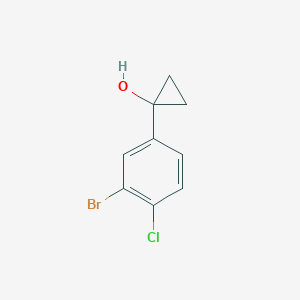
![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)
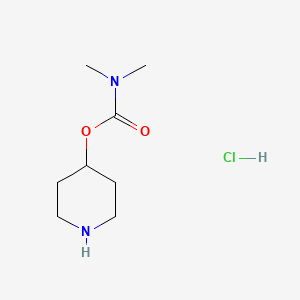
![2-[(6-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B1448613.png)
![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)
